5-Chlorothiophene-2-carbaldehyde
Overview
Description
5-Chlorothiophene-2-carbaldehyde is a thiophene derivative with the molecular formula C5H3ClOS and a molecular weight of 146.59 g/mol . It is a chlorinated aldehyde, characterized by the presence of a chlorine atom at the 5-position of the thiophene ring and an aldehyde group at the 2-position. This compound is used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Target of Action
5-Chlorothiophene-2-carbaldehyde, also known as 5-Chloro-2-thiophenecarboxaldehyde, is a thiophene derivative It’s known to be used in the synthesis of various bioactive compounds .
Mode of Action
It’s known that this compound can be used for the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N, N ′-bis [ ( E )- (5-chloro-2-thienyl)methylidene]ethane-1,2-diamine . These compounds may interact with their respective targets, leading to various biochemical changes.
Result of Action
It’s known that this compound is used in the synthesis of various bioactive compounds , which may have diverse molecular and cellular effects depending on their specific targets and mode of action.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is not clearly defined in the available literature. Factors such as pH, temperature, and presence of other compounds can potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-Chlorothiophene-2-carbaldehyde plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the synthesis of complex organic molecules. For instance, it is used in the synthesis of 2-heteroaryl-α-methyl-5-benzoxazoleacetic acids and N,N′-bis[(E)-(5-chloro-2-thienyl)methylidene]ethane-1,2-diamine . These interactions often involve the formation of covalent bonds between the aldehyde group of this compound and nucleophilic sites on the enzymes or proteins, leading to the formation of stable complexes.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s aldehyde group can form adducts with cellular proteins, potentially altering their function and leading to changes in cell behavior. Additionally, this compound may impact the redox state of cells by interacting with thiol groups on proteins, thereby influencing cellular oxidative stress responses .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. This compound can also modulate gene expression by interacting with transcription factors or other DNA-binding proteins. The aldehyde group of this compound is particularly reactive, allowing it to form Schiff bases with primary amines, which can further influence cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or heat. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and changes in gene expression. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant biochemical and physiological changes. Toxicity studies have indicated that high doses of this compound can cause adverse effects, including oxidative stress and cellular damage. These effects are often dose-dependent and can vary based on the specific experimental conditions .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as aldehyde dehydrogenases, which convert the aldehyde group to a carboxylic acid. This metabolic transformation can influence the compound’s biological activity and its interactions with other biomolecules. Additionally, this compound can affect metabolic flux and metabolite levels by interacting with key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes. The compound’s distribution can also be influenced by its chemical properties, such as its lipophilicity and reactivity. These factors can affect the localization and accumulation of this compound within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound can significantly impact its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the endoplasmic reticulum or mitochondria, where it can interact with specific proteins and influence cellular processes. These localization patterns can be crucial for understanding the compound’s biochemical effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiophene-2-carbaldehyde typically involves the chlorination of thiophene derivatives. One common method is the reaction of 5-chloro-2-thiophenecarboxylic acid with thionyl chloride in the presence of a nonpolar solvent like carbon tetrachloride . The reaction is carried out under an inert gas atmosphere, with the temperature maintained below 0°C. The mixture is then stirred at room temperature, followed by a heating reflux reaction for 1 to 3 hours. The product is obtained after desolvation and reduced pressure distillation.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process involves stringent control of reaction conditions to optimize the efficiency and safety of the production.
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-Chlorothiophene-2-carboxylic acid.
Reduction: 5-Chlorothiophene-2-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chlorothiophene-2-carbaldehyde is widely used in scientific research due to its versatility in organic synthesis . Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: It is used in the synthesis of biologically active compounds, which are studied for their potential therapeutic effects.
Medicine: The compound is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of agrochemicals, dyes, and polymers.
Comparison with Similar Compounds
5-Chlorothiophene-2-carbaldehyde can be compared with other thiophene derivatives such as:
- 5-Bromo-2-thiophenecarboxaldehyde
- 2,5-Thiophenedicarboxaldehyde
- 5-Methyl-2-thiophenecarboxaldehyde
- 2-Thiophenecarboxaldehyde
- 4-Bromo-2-thiophenecarboxaldehyde
- 5-Nitro-2-thiophenecarboxaldehyde
Uniqueness: The presence of a chlorine atom at the 5-position and an aldehyde group at the 2-position makes this compound unique. This specific substitution pattern imparts distinct reactivity and properties, making it valuable in various synthetic applications.
Properties
IUPAC Name |
5-chlorothiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClOS/c6-5-2-1-4(3-7)8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYFITBWBRVBSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064614 | |
Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7283-96-7 | |
Record name | 5-Chloro-2-thiophenecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7283-96-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007283967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Thiophenecarboxaldehyde, 5-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6064614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chlorothiophene-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.916 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-THIOPHENECARBOXALDEHYDE, 5-CHLORO- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPU4RVB7PT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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